

A Comparative Spectroscopic Analysis of N-Protected D-Serine Derivatives

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Compound of Interest

Compound Name: *N*-Boc-D-serine methyl ester

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In the realm of peptide synthesis and the development of chiral pharmaceuticals, the selection of an appropriate N-protecting group for amino acids is a critical decision that influences reaction efficiency, stereochemical integrity, and overall yield. This guide provides an objective, data-driven comparison of three commonly used N-protected derivatives of D-serine: N-Boc-D-serine, N-Cbz-D-serine, and N-Fmoc-D-serine. Through a detailed examination of their spectroscopic signatures, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Data Presentation: A Spectroscopic Overview

The following tables summarize the key spectroscopic data obtained for each N-protected D-serine derivative. This quantitative comparison highlights the distinct spectral characteristics imparted by the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H α	H β	NH	Protecting Group Protons
N-Boc-D-serine	~4.1-4.3	~3.8-4.0	~5.5 (broad)	~1.4 (s, 9H, -C(CH ₃) ₃)
N-Cbz-D-serine	~4.30 (t)	~3.83-3.92 (m)	~5.8 (d)	~7.29-7.40 (m, 5H, Ar-H), ~5.13 (s, 2H, -CH ₂ -Ph) [1]
N-Fmoc-D-serine	~3.96 (m)	~3.56 (m)	~7.13 (d)	~7.87 (d, 2H), ~7.72 (d, 2H), ~7.40 (t, 2H), ~7.32 (t, 2H), ~4.26 (d, 2H), ~4.21 (t, 1H)[1]

Table 2: ¹³C NMR Spectroscopic Data (δ , ppm)

Compound	C=O (Ser)	C α	C β	Protecting Group Carbons
N-Boc-D-serine	~173	~57	~63	~156 (C=O), ~80 (-C(CH ₃) ₃), ~28 (-C(CH ₃) ₃)
N-Cbz-D-serine	~173.8	~57.7	~63.1	~158.6 (C=O), ~138.1, ~129.5, ~129.0, ~128.9 (Ar-C), ~67.7 (-CH ₂ -)[1]
N-Fmoc-D-serine	~172.0	~56.1	~63.1	~155.8 (C=O), ~143.8, ~140.6, ~127.5, ~126.9, ~124.9, ~119.8 (Ar-C), ~66.3 (-CH ₂ -), ~47.0 (fluorenyl CH)[1]

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound	O-H Stretch	N-H Stretch	C=O Stretch (Carbamate)	C=O Stretch (Acid)
N-Boc-D-serine	~3400 (broad)	~3350	~1690	~1720
N-Cbz-D-serine	~3338	~3319	~1689	~1749[1]
N-Fmoc-D-serine	~3300-3500 (broad)	~3350	~1690	~1715

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Weight	[M-H] ⁻	[M+Na] ⁺	Key Fragments
N-Boc-D-serine	205.21	204.09	228.08	148 ([M-C ₄ H ₉ O] ⁺), 102 ([M-Boc+H] ⁺)
N-Cbz-D-serine	239.23	238.00[1]	262.06	108 ([C ₇ H ₈ O] ⁺), 91 ([C ₇ H ₇] ⁺)
N-Fmoc-D-serine	327.33	326.10	350.10	179 ([fluorenyl-CH ₂] ⁺), 153

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of these compounds are crucial for reproducibility and comparison.

Synthesis Protocols

1. Synthesis of N-Boc-D-serine: To a solution of D-serine in a mixture of dioxane and aqueous sodium hydroxide, di-tert-butyl dicarbonate (Boc₂O) is added portion-wise while maintaining the temperature at 0-5 °C. The reaction mixture is stirred and allowed to warm to room temperature overnight. The solvent is then removed under reduced pressure, and the aqueous residue is acidified with a cold solution of potassium bisulfate to a pH of 2-3. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-D-serine.

2. Synthesis of N-Cbz-D-serine: D-serine is dissolved in an aqueous solution of sodium bicarbonate and cooled in an ice bath. Benzyl chloroformate is then added dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C. The reaction is allowed to proceed for several hours while gradually warming to room temperature. The reaction mixture is then washed with diethyl ether to remove unreacted benzyl chloroformate. The aqueous layer is acidified with cold hydrochloric acid to a pH of ~2, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford N-Cbz-D-serine.[1]

3. Synthesis of N-Fmoc-D-serine: D-serine is dissolved in a 10% aqueous solution of sodium carbonate. The solution is cooled in an ice bath, and a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dioxane is added dropwise over a period of about 45 minutes. The mixture is stirred vigorously for several hours at room temperature. The reaction mixture is then poured into water and washed with diethyl ether. The aqueous layer is acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product. The precipitate is collected by filtration, washed with water, and dried to give N-Fmoc-D-serine.

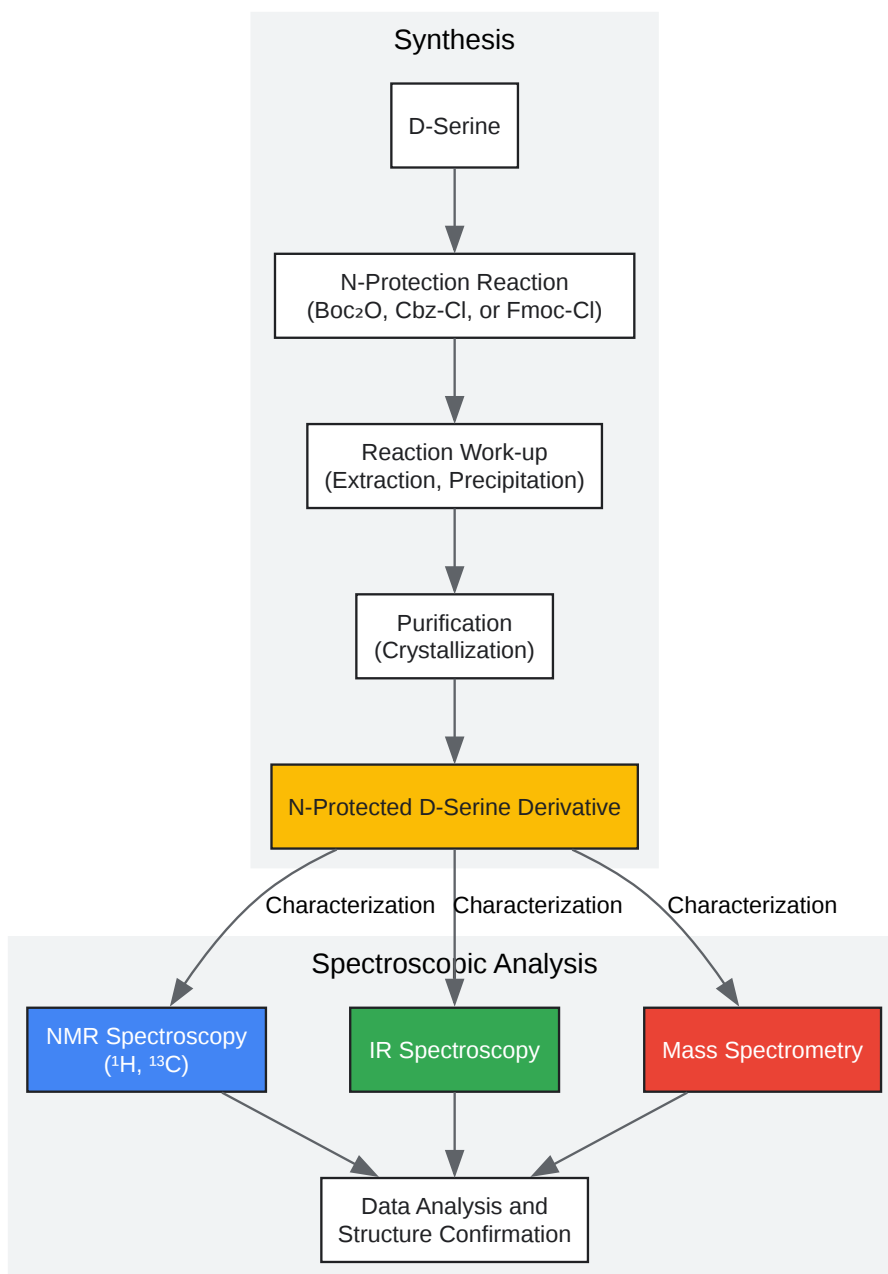
Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or D_2O). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For samples in D_2O , the residual solvent peak is used as a reference.
2. Infrared (IR) Spectroscopy: FT-IR spectra are obtained using a Fourier Transform Infrared spectrometer. Solid samples are prepared as KBr pellets or analyzed directly using an attenuated total reflectance (ATR) accessory. The spectra are typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
3. Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer. Samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is collected in both positive and negative ion modes to observe various adducts and fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of N-protected D-serine derivatives.

General Workflow for Synthesis and Analysis of N-Protected D-Serine Derivatives

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References

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